![molecular formula C6H9IO2 B13586323 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-2,5-dioxabicyclo[221]heptane is a chemical compound with the molecular formula C7H11IO It is a derivative of 7-oxabicyclo[221]heptane, a bicyclic structure that is often used in various chemical reactions due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane typically involves the iodoetherification of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the reaction of 7-oxabicyclo[2.2.1]heptane with N-iodosuccinimide (NIS) in acetonitrile. This reaction proceeds under mild conditions and results in the formation of the desired iodomethyl derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Ring-Opening Reactions: The bicyclic structure can undergo ring-opening reactions under specific conditions, leading to the formation of linear or other cyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions can produce iodinated alcohols or ketones.
Scientific Research Applications
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or diagnostic agents.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane involves its reactivity as an electrophile due to the presence of the iodomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to iodine, leading to the formation of new chemical bonds. The bicyclic structure also imparts strain, which can influence the reactivity and stability of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromobicyclo[2.2.1]heptane: Similar in structure but contains a bromine atom instead of iodine.
7-Oxabicyclo[2.2.1]heptane: The parent compound without the iodomethyl group.
1-(Iodomethyl)-7-oxabicyclo[2.2.1]heptane: A closely related compound with slight structural variations.
Uniqueness
1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane is unique due to the presence of both the iodomethyl group and the bicyclic structure. This combination imparts distinct reactivity and potential for diverse applications in synthetic chemistry, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C6H9IO2 |
|---|---|
Molecular Weight |
240.04 g/mol |
IUPAC Name |
1-(iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H9IO2/c7-3-6-1-5(2-9-6)8-4-6/h5H,1-4H2 |
InChI Key |
QSRYJMRMNKOEJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CO2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


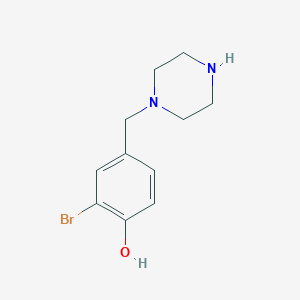
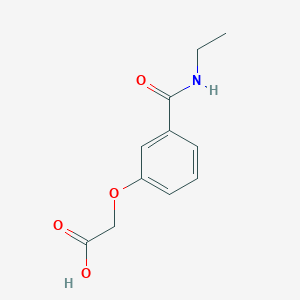
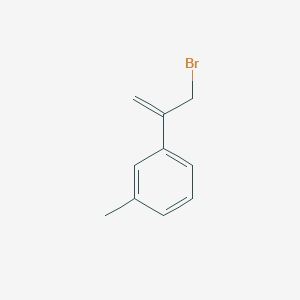
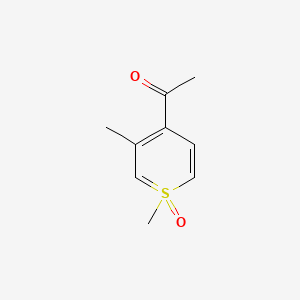
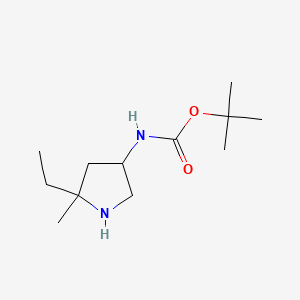
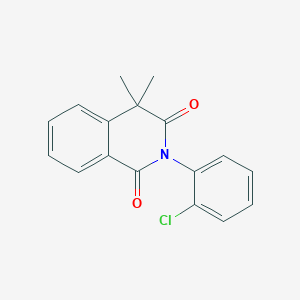

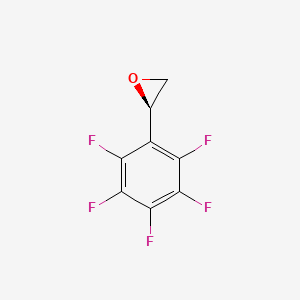
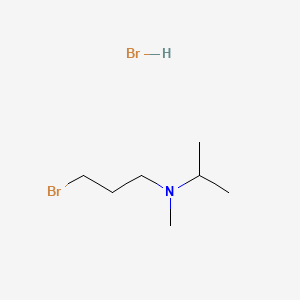
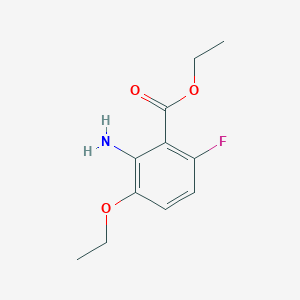
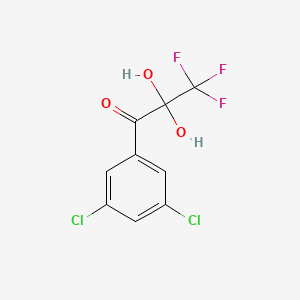
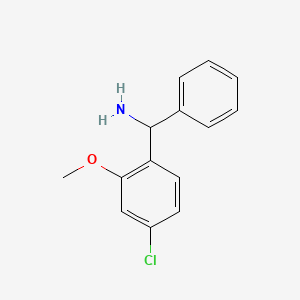
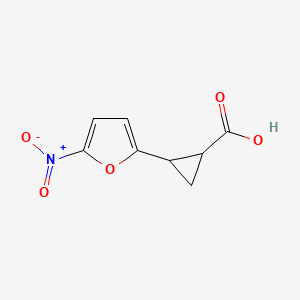
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
